molecular formula C19H16IN3OS B2534864 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-44-8

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2534864
CAS No.: 396720-44-8
M. Wt: 461.32
InChI Key: ZKTUANIBNWOCPC-UHFFFAOYSA-N
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Description

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique structure combining iodine, benzamide, and thieno[3,4-c]pyrazole moieties

Scientific Research Applications

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Safety and Hazards

Sigma-Aldrich provides this product to researchers and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound might target Leishmania aethiopica and Plasmodium berghei , the causative agents of leishmaniasis and malaria respectively .

Mode of Action

A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets through binding to the active site , leading to inhibition of the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound might affect the biochemical pathways associated with the survival and replication of Leishmania and Plasmodium species.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound might lead to the inhibition of the growth and replication of Leishmania and Plasmodium species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a precursor compound followed by the formation of the thieno[3,4-c]pyrazole ring system. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The thieno[3,4-c]pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thieno[3,4-c]pyrazole-containing molecules. Examples include:

Uniqueness

What sets 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUANIBNWOCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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